N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide
Description
N-[(4-hydroxy-8-oxaspiro[45]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-15(2)18(16-6-4-3-5-7-16)20(24)22-14-17-8-9-21(19(17)23)10-12-25-13-11-21/h3-7,15,17-19,23H,8-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGLMYOYBYOQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)NCC2CCC3(C2O)CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide typically involves a multi-step process. One common method includes the formation of the spirocyclic core through a stereoselective synthesis route. This involves the use of d-glucose as a starting material, which undergoes a series of reactions to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic processes are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-[(4-hydroxy-8-oxaspiro[4
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological macromolecules, making it useful in studying biochemical pathways.
Medicine: The compound’s potential bioactivity could lead to the development of new therapeutic agents.
Industry: It may serve as a precursor for manufacturing specialized chemicals or materials.
Mechanism of Action
The mechanism by which N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic structures such as 1,6-dioxaspiro[4.5]decanes and their derivatives. These compounds share structural similarities but may differ in their functional groups and bioactivity.
Uniqueness
N-[(4-hydroxy-8-oxaspiro[4.5]decan-3-yl)methyl]-3-methyl-2-phenylbutanamide is unique due to its specific combination of functional groups and spirocyclic core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
